molecular formula C32H57N3O14S B12316641 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

Cat. No.: B12316641
M. Wt: 739.9 g/mol
InChI Key: PBACTYCVXZZFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid is a complex organic compound with a highly intricate structure. This compound is characterized by multiple ethoxy groups and a carboxyethoxy group, making it a significant molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions such as esterification, amidation, and oxidation to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The ethoxy groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact pathways and targets depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    Decaethylene glycol: A compound with a similar ethoxy chain structure but lacking the carboxyethoxy group.

    Octaethylene glycol: Another related compound with fewer ethoxy groups.

Uniqueness

What sets 3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications that require precise molecular interactions.

Properties

Molecular Formula

C32H57N3O14S

Molecular Weight

739.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C32H57N3O14S/c36-28(4-2-1-3-27-31-26(25-50-27)33-32(41)34-31)35(7-11-44-15-19-48-23-21-46-17-13-42-9-5-29(37)38)8-12-45-16-20-49-24-22-47-18-14-43-10-6-30(39)40/h26-27,31H,1-25H2,(H,37,38)(H,39,40)(H2,33,34,41)

InChI Key

PBACTYCVXZZFPD-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O)NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.